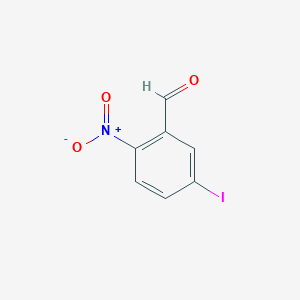

5-Iodo-2-nitrobenzaldehyde

Description

Contextualizing Substituted Benzaldehydes in Organic Synthesis

Substituted benzaldehydes are a class of organic compounds that feature a benzaldehyde (B42025) molecule with additional functional groups attached to the aromatic ring. wisdomlib.org These compounds are of significant importance in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. Their utility stems from the reactivity of the aldehyde group, which readily participates in various chemical transformations, and the influence of the substituents on the benzene (B151609) ring, which can modify the compound's reactivity and provide sites for further functionalization. wisdomlib.orgacs.orgrug.nl

The aldehyde functional group is highly susceptible to nucleophilic attack, making substituted benzaldehydes key precursors in reactions such as the formation of Schiff bases with amine derivatives and the synthesis of pyrazole (B372694) and chalcone (B49325) derivatives. wisdomlib.org The nature and position of the substituents on the aromatic ring can electronically and sterically influence the reactivity of the aldehyde group. Electron-withdrawing groups, for instance, can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups can decrease its reactivity. The substituents themselves can also be active participants in synthetic transformations, allowing for the construction of highly functionalized molecules. acs.orgrug.nl

Modern synthetic methodologies continue to expand the toolkit for preparing substituted benzaldehydes. One-pot procedures, such as the reduction of Weinreb amides followed by cross-coupling reactions, offer efficient routes to a variety of these compounds. acs.orgrug.nl Tandem reactions, which involve multiple bond-forming events in a single operation without isolating intermediates, represent another strategy to improve efficiency and reduce waste in the synthesis of benzaldehyde derivatives.

Significance of Halogenated Nitrobenzaldehydes as Synthetic Intermediates

Within the broader class of substituted benzaldehydes, halogenated nitrobenzaldehydes are particularly valuable synthetic intermediates. These molecules contain both a halogen atom (such as fluorine, chlorine, bromine, or iodine) and a nitro group (-NO2) on the benzaldehyde framework. The presence of these two functional groups imparts unique reactivity to the molecule, making it a powerful tool in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. wiserpub.com

The nitro group is a strong electron-withdrawing group, which significantly activates the aromatic ring towards nucleophilic aromatic substitution. wiserpub.com This allows for the displacement of the halogen atom by a variety of nucleophiles, providing a straightforward method for introducing new functional groups onto the aromatic ring. The nitro group can also be readily reduced to an amino group, which can then be further modified, opening up another avenue for molecular diversification.

The halogen atom, in addition to its role as a leaving group in nucleophilic aromatic substitution, can also participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The specific halogen present influences its reactivity in these transformations, with iodine being the most reactive, followed by bromine and then chlorine.

The combination of the aldehyde, nitro, and halogen functionalities in a single molecule provides a platform for a wide range of selective chemical modifications. For example, the aldehyde can be transformed into other functional groups, the nitro group can be reduced, and the halogen can be replaced, often in a controlled and stepwise manner. This versatility makes halogenated nitrobenzaldehydes, including 5-Iodo-2-nitrobenzaldehyde, highly sought-after starting materials in the construction of complex and functionally diverse organic molecules. wiserpub.comresearchgate.net

Overview of Research Trajectories for this compound

This compound is a specific halogenated nitrobenzaldehyde that has garnered attention in chemical research due to its unique substitution pattern. The iodine atom at the 5-position and the nitro group at the 2-position create a distinct electronic and steric environment that influences its reactivity and makes it a valuable precursor for various target molecules.

Research involving this compound has generally focused on its application as a building block in the synthesis of more complex heterocyclic compounds and other functionalized aromatic systems. The presence of the iodine atom makes it particularly well-suited for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 5-position. The nitro group, being a strong deactivating group, can direct certain reactions and can itself be a precursor to an amino group, which is a key functionality in many biologically active molecules. The aldehyde group provides a handle for a variety of condensation and oxidation/reduction reactions.

Specific research applications have explored the use of this compound in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, it can be a key starting material for the synthesis of substituted anilines, which are important intermediates in the pharmaceutical and agrochemical industries. The strategic placement of the iodo and nitro groups allows for sequential and regioselective functionalization, providing access to a diverse range of molecular architectures that would be difficult to achieve through other synthetic routes.

| Property | Value |

| Chemical Formula | C7H4INO3 |

| Molecular Weight | 277.02 g/mol |

| CAS Number | 105728-31-2 |

| Appearance | Pale yellow crystalline powder |

| Melting Point | 138-142 °C |

Synthetic Methodologies for this compound

The synthesis of this compound, a significant intermediate in organic chemistry, is achievable through various strategic pathways. These methods primarily focus on the precise introduction of nitro and formyl groups onto an iodinated benzene scaffold or the chemical modification of appropriately substituted precursors. The viability of each synthetic route is determined by factors such as regiochemical control, reaction yields, and the ease of purification of the final product.

Properties

IUPAC Name |

5-iodo-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVNMLVSJKHPKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 5 Iodo 2 Nitrobenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site of reactivity in 5-Iodo-2-nitrobenzaldehyde, readily undergoing condensation reactions with a variety of nucleophiles. These reactions are fundamental in constructing more complex molecular architectures.

Condensation Reactions

Condensation reactions involving the aldehyde group of this compound are crucial for the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are central to the synthesis of a wide array of heterocyclic and acyclic compounds.

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The general reaction is catalyzed by acid and results in a product containing a carbon-nitrogen double bond (azomethine group). niscpr.res.innih.govrsc.org The formation of Schiff bases is a versatile method for introducing nitrogen-containing moieties and serves as a stepping stone for the synthesis of various biologically active compounds and ligands for metal complexes. nih.gov

Table 1: Examples of Schiff Base Formation with Substituted Benzaldehydes

| Aldehyde Reactant | Amine Reactant | Product | Reference |

| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | 5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acid | niscpr.res.in |

| 2-Nitrobenzaldehyde (B1664092) | (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Schiff base ligand | bas.bg |

Note: Specific examples for this compound were not found in the searched literature; the table provides examples with structurally related nitrobenzaldehydes to illustrate the reaction.

Similar to the reaction with primary amines, this compound can react with hydrazine (B178648) and its derivatives to form hydrazones. nih.gov This condensation reaction is characterized by the formation of a C=N-N bond. Hydrazones are important intermediates in organic synthesis and are known to exhibit a wide range of biological activities. wikipedia.orgunifap.brnih.gov The reaction is typically carried out by refluxing the aldehyde and the hydrazine derivative in a suitable solvent, often with a catalytic amount of acid. nih.gov

Table 2: Synthesis of Hydrazone Derivatives from Substituted Aldehydes

| Aldehyde Reactant | Hydrazine Reactant | Product | Reference |

| 5-Nitro-2-furaldehyde | Adamantane alkanohydrazides | Adamantane-containing hydrazones | unifap.br |

| 2-Nitrobenzaldehyde | 3,5-Dichlorophenylhydrazine hydrochloride | (E)-1-(3,5-Dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine | nih.gov |

| 5-Nitrosalicylaldehyde | Benzhydrazide | 5-Nitrosalicylaldehyde benzoylhydrazone | nih.gov |

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration. nih.govwikipedia.org For benzaldehydes, this reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds. organic-chemistry.orgyoutube.com The reaction is typically catalyzed by a weak base, such as an amine. nih.govwikipedia.org In the context of this compound, the electron-withdrawing nature of the nitro and iodo groups would enhance the electrophilicity of the aldehyde carbon, likely facilitating the condensation. A study on the Knoevenagel condensation of 4-iodobenzaldehyde (B108471) with malononitrile (B47326) in the presence of NiCu@MWCNT nanohybrids as a catalyst demonstrated high yields of the corresponding 2-(4-iodobenzylidene)malononitrile. scirp.org This suggests that this compound would also be a suitable substrate for this transformation.

Table 3: Knoevenagel Condensation of Aryl Aldehydes with Malononitrile

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Product | Yield | Reference |

| 4-Iodobenzaldehyde | Malononitrile | NiCu@MWCNT | 2-(4-Iodobenzylidene)malononitrile | High | scirp.org |

| Benzaldehyde (B42025) | Malononitrile | Amino-bifunctional frameworks | 2-Benzylidenemalononitrile | 100% | youtube.com |

Note: This table provides an example with a closely related iodo-substituted benzaldehyde to illustrate the potential reactivity of this compound in a Knoevenagel condensation.

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgwikipedia.org The product is a β-nitro alcohol, which is a versatile intermediate that can be readily converted into other functional groups, such as nitroalkenes, α-nitro ketones, and β-amino alcohols. wikipedia.orgwikipedia.org The reaction of nitrobenzaldehydes with nitroalkanes is a well-established method for the synthesis of these valuable building blocks. nih.govjocpr.comucd.ieresearchgate.net The presence of the nitro group on the benzaldehyde ring can influence the reaction's stereochemical outcome.

Table 4: Examples of Henry Reaction with Benzaldehydes

| Aldehyde Reactant | Nitroalkane Reactant | Catalyst/Base | Product | Reference |

| Benzaldehyde | Nitromethane | Zinc triflate, DIPEA, N-methylephedrine | Enantioselective β-nitro alcohol | wikipedia.org |

| p-Nitrobenzaldehyde | Nitromethane | Chiral Ligands/Cu(OAc)2·H2O | Chiral β-nitro alcohol | nih.gov |

The Erlenmeyer-Plöchl reaction is a classic method for the synthesis of α-amino acids from an N-acylglycine, an aldehyde, and acetic anhydride (B1165640) in the presence of a base like sodium acetate. researchgate.net The reaction proceeds through the formation of an intermediate azlactone (an oxazolone (B7731731) derivative). researchgate.netresearchgate.net Aromatic aldehydes, including substituted benzaldehydes, are commonly used as the aldehyde component in this reaction. researchgate.net The azlactone product can then be hydrolyzed to yield the corresponding α,β-unsaturated α-amino acid, which can be further reduced to the saturated amino acid. researchgate.net

Table 5: Erlenmeyer-Plöchl Reaction with Aromatic Aldehydes

| Aldehyde Reactant | N-Acylglycine | Reagents | Product Type | Reference |

| Benzaldehyde | Hippuric acid | Acetic anhydride, Sodium acetate | Azlactone | researchgate.net |

| Aromatic aldehydes | Hippuric acid | Acetic anhydride, L-proline | Azlactone |

Note: Direct experimental data for the Erlenmeyer-Plöchl reaction with this compound is not available in the searched literature. The table provides general examples of this reaction.

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a versatile functional group that profoundly influences the molecule's reactivity.

The reduction of an aromatic nitro group to an amine is one of the most fundamental and widely used transformations in organic synthesis. unimi.it This reaction converts a strongly deactivating group into a strongly activating one. masterorganicchemistry.com For this compound, this transformation yields 5-iodo-2-aminobenzaldehyde.

A vast array of reagents can achieve this reduction. wikipedia.org Catalytic hydrogenation over metals like palladium, platinum, or Raney nickel is a common and efficient method. masterorganicchemistry.com However, with a substrate like this compound, there is a risk of reductive dehalogenation (loss of the iodo group), especially with catalysts like palladium on carbon (Pd/C). commonorganicchemistry.com Raney nickel is often preferred for substrates containing aromatic halides to avoid this side reaction. commonorganicchemistry.com

Metal-based reductions in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), are classic and reliable methods. masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a mild way to reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

The nitro group is a powerful electron-withdrawing group due to both resonance and inductive effects. wiserpub.com This property has a significant impact on the reactivity of the aromatic ring of this compound.

The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. masterorganicchemistry.com Conversely, it activates the ring for nucleophilic aromatic substitution, although this is less common for this specific substrate. The presence of the nitro group also makes the reduction of the nitroarene itself more facile; it has been observed that as the electron-withdrawing nature of substituents on a nitro compound increases, the rate of its reduction also increases. researchgate.net

Reactions Involving the Iodo Substituent

The iodine atom on the aromatic ring is an excellent leaving group, making it a key handle for forming new carbon-carbon and carbon-heteroatom bonds.

The iodo substituent on this compound makes the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions. libretexts.org These reactions have revolutionized organic synthesis by enabling the efficient construction of complex molecules, a feat recognized with the 2010 Nobel Prize in Chemistry. libretexts.orgfiveable.me The general reactivity order for aryl halides in these couplings is I > Br > OTf >> Cl. libretexts.org

The catalytic cycle for these reactions typically involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation from an organometallic nucleophile to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. libretexts.org

Several named cross-coupling reactions could be applied to this compound:

Suzuki-Miyaura Coupling: Reacts the aryl iodide with an organoboron compound (like a boronic acid or ester) in the presence of a base. libretexts.org

Stille Coupling: Involves the reaction with an organostannane (organotin) reagent. fiveable.me

Negishi Coupling: Uses an organozinc reagent as the coupling partner. fiveable.me

These reactions would allow for the introduction of a wide variety of alkyl, alkenyl, alkynyl, or aryl groups at the 5-position of the benzaldehyde ring, creating a diverse range of complex derivatives.

| Reaction Name | Organometallic Reagent (R-M) | Key Features | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., R-B(OH)2) | Mild conditions, commercially available reagents, and non-toxic byproducts. | libretexts.org |

| Stille Coupling | Organostannane (e.g., R-SnBu3) | Tolerant of many functional groups, but tin reagents are toxic. | fiveable.me |

| Negishi Coupling | Organozinc (e.g., R-ZnX) | High reactivity and functional group tolerance. | fiveable.me |

Nucleophilic Aromatic Substitution (SNAr) Potential (Contextual)

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism where a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. nih.gov

In this compound, the nitro group is ortho to the iodine atom, and the aldehyde group is meta. The strong electron-withdrawing nature of the nitro group significantly activates the ring towards nucleophilic attack. libretexts.orglibretexts.org The nitro group's ability to delocalize the negative charge of the Meisenheimer intermediate is a critical factor for the reaction to proceed. libretexts.orgnih.gov Therefore, the iodine atom in this compound is susceptible to displacement by various nucleophiles.

It is important to note that while the iodine is a good leaving group, the reaction conditions must be carefully chosen to favor SNAr over other potential reactions. The nature of the nucleophile and the solvent can influence the reaction outcome.

Multi-functional Group Reactivity and Chemoselectivity

The presence of three distinct functional groups in this compound presents both opportunities and challenges in terms of chemoselectivity. The aldehyde group can undergo reactions such as oxidation, reduction, and condensation. The nitro group can be reduced to an amine, which can then be further functionalized. The carbon-iodine bond, as discussed, is reactive in cross-coupling and SNAr reactions.

Achieving chemoselectivity requires careful selection of reagents and reaction conditions. For example, a domino redox reaction strategy has been developed for the Suzuki-Miyaura cross-coupling of alcohols and aldehydes, as well as the C-N cross-coupling of nitro compounds and amines. nih.gov This indicates that under specific catalytic systems, it is possible to selectively target one functional group in the presence of others. The choice of catalyst and reaction parameters, such as solvent and temperature, plays a crucial role in directing the reaction towards the desired product. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of 5-Iodo-2-nitrobenzaldehyde reveals distinct signals corresponding to the protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro and iodo groups, as well as the aldehyde functionality.

A typical ¹H NMR spectrum would display signals for the aldehydic proton and the aromatic protons. The aldehydic proton is expected to appear at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | ~10.0 | Singlet | - |

| Aromatic H | ~7.3-8.2 | Multiplet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the type of carbon and its electronic environment.

The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position, often above δ 180 ppm. The aromatic carbons will appear in the region of δ 120-150 ppm, with their specific shifts influenced by the attached substituents (iodo and nitro groups).

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~190 |

| C-I | ~90-100 |

| C-NO₂ | ~150 |

| Other Aromatic C | ~125-140 |

Note: Predicted chemical shift values can be refined through experimental data and comparison with similar structures.

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms in this compound, advanced NMR techniques are employed. These two-dimensional (2D) NMR experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

These advanced techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound, leaving no ambiguity in its structural elucidation.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a highly sensitive technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov For this compound, LC-MS can be used to determine its molecular weight with high accuracy. nih.gov The compound is first separated from any impurities by the LC system and then introduced into the mass spectrometer, where it is ionized. The resulting mass spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound. This technique is particularly useful for analyzing non-volatile and thermally labile compounds. nih.govnih.govuu.nl

Table 3: Expected LC-MS Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 277.94 |

| [M+Na]⁺ | 299.92 |

Note: The observed m/z values can be used to confirm the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is another powerful hyphenated technique that is well-suited for the analysis of volatile and thermally stable compounds. nih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity in the gas chromatograph before being introduced into the mass spectrometer. researchgate.net The mass spectrum of this compound obtained from GC-MS would show the molecular ion peak, and also a characteristic fragmentation pattern. This fragmentation pattern provides a "fingerprint" of the molecule, which can be used for its identification by comparing it to spectral libraries. Analysis of these fragments can also provide further structural information. researchgate.net

Table 4: Potential Fragmentation Ions in GC-MS of this compound

| Fragment Ion | Description |

| [M-CHO]⁺ | Loss of the formyl group |

| [M-NO₂]⁺ | Loss of the nitro group |

| [C₆H₃I]⁺ | Iodophenyl cation |

Note: The relative abundance of these fragment ions is dependent on the ionization energy used in the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₇H₄INO₃), HRMS provides an exact mass measurement, which helps to distinguish it from other compounds with the same nominal mass.

In a typical analysis using a technique like Quadrupole Time-of-Flight (QToF) or Orbitrap mass spectrometry, the compound is ionized, often using electrospray ionization (ESI), to form a protonated molecular ion [M+H]⁺. The high resolving power of the instrument allows for mass assignments with errors of less than 5 ppm, confirming the elemental composition. vscht.cz

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments further corroborates the structure. While specific fragmentation data for this compound is not widely published, patterns can be predicted based on related structures like 2-nitrobenzaldehyde (B1664092). nist.gov Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂), the aldehyde group (-CHO), and potentially the iodine atom, leading to characteristic fragment ions.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₇H₅INO₃⁺ | 277.9309 |

| [M-NO₂]⁺ | C₇H₄IO⁺ | 230.9250 |

| [M-CHO]⁺ | C₆H₄IN O₂⁺ | 248.9258 |

| [M-I]⁺ | C₇H₄NO₃⁺ | 150.0186 |

This data is predictive and based on the elemental composition of the specified fragments.

Chromatographic Purity Assessment Methods

Chromatographic techniques are essential for assessing the purity of this compound, separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of nitrobenzaldehyde derivatives. google.comnih.gov A reverse-phase (RP) HPLC method is typically employed for compounds like this compound.

A common setup involves a C18 stationary phase, which is nonpolar. The mobile phase would consist of a mixture of a polar solvent, like water, and a less polar organic solvent, such as acetonitrile (B52724) or methanol. An acid, like phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups. sielc.comthieme-connect.de Detection is commonly performed using a UV detector, as the aromatic ring and nitro group provide strong chromophores.

Table 2: Exemplary HPLC Method Parameters

| Parameter | Condition |

| Column | C18 bonded silica (B1680970) gel (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient elution) |

| Flow Rate | 1.0 mL/min google.com |

| Detection | UV at 240 nm google.com |

| Column Temp. | 40 °C google.com |

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times and improved resolution compared to traditional HPLC. waters.com HPLC methods developed for nitrobenzaldehydes can often be scaled down and adapted for UPLC systems. sielc.com The fundamental principles of separation remain the same (i.e., reverse-phase), but the instrumental parameters are adjusted to accommodate the higher pressures and smaller column volumes. This allows for much higher sample throughput, which is advantageous in research and quality control settings. waters.com

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, provide detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, characteristic absorption bands are expected for the aldehyde, nitro, and substituted aromatic functionalities. niscpr.res.in

The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. orgchemboulder.comopenstax.org The carbonyl (C=O) stretch of the aldehyde group is a strong, sharp band usually found in the region of 1710-1690 cm⁻¹. vscht.czniscpr.res.in The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations: an asymmetric stretch around 1550-1520 cm⁻¹ and a symmetric stretch around 1360-1340 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. orgchemboulder.com The C-I (carbon-iodine) stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range, although it can be weak and difficult to assign definitively.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 orgchemboulder.comopenstax.org |

| Aldehyde C-H | Stretch | 2900 - 2800, 2800 - 2700 vscht.cz |

| Aldehyde C=O | Stretch | 1710 - 1690 niscpr.res.in |

| Aromatic C=C | Stretch | 1600 - 1450 orgchemboulder.com |

| Nitro NO₂ | Asymmetric Stretch | 1550 - 1520 niscpr.res.in |

| Nitro NO₂ | Symmetric Stretch | 1360 - 1340 niscpr.res.in |

| C-I | Stretch | 600 - 500 |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering laser light off a molecule and analyzing the resulting energy shifts, which correspond to the molecule's vibrational modes. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for nonpolar bonds and symmetric vibrations. researchgate.net

For this compound, the symmetric nitro stretch around 1350 cm⁻¹ is typically very strong in the Raman spectrum. niscpr.res.inresearchgate.net The aromatic ring vibrations also produce characteristic and often intense Raman signals, particularly the ring-breathing mode near 1000 cm⁻¹. researchgate.net The C=O stretch of the aldehyde is also Raman active. niscpr.res.in Raman spectroscopy can be a powerful tool for structural elucidation, especially when used in conjunction with FT-IR, as they provide complementary information about the vibrational modes of the molecule. niscpr.res.in

X-ray Crystallography

Extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), and a thorough review of scientific literature have revealed no publicly available single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis based on experimental crystal structure determination cannot be provided at this time.

Polymorphism and Crystal Packing Studies

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules, particularly those like nitrobenzaldehydes which can exhibit a variety of intermolecular interactions. Different polymorphic forms can arise from variations in crystallization conditions and can possess distinct physical properties.

Currently, there are no published studies on the polymorphism of this compound. An investigation into its polymorphic behavior would require systematic crystallization experiments under various conditions and characterization of the resulting solid forms using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction. Such studies would be essential to identify and characterize any potential polymorphs and to understand the thermodynamic and kinetic relationships between them.

Computational and Theoretical Investigations of 5 Iodo 2 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations are instrumental in predicting the geometry, electronic properties, and spectroscopic features of molecules like 5-Iodo-2-nitrobenzaldehyde.

Geometry Optimization and Conformational Analysis

The first step in the computational study of this compound involves geometry optimization to determine its most stable three-dimensional structure. This process seeks to find the minimum energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For this compound, a key aspect of conformational analysis is the orientation of the aldehyde (-CHO) and nitro (-NO₂) groups relative to the benzene (B151609) ring.

Due to steric hindrance between the ortho-positioned nitro group and the aldehyde group, the aldehyde group may be twisted out of the plane of the benzene ring. The degree of this torsion is a critical parameter that influences the molecule's electronic properties and reactivity. Similarly, the nitro group may also exhibit some degree of rotation. DFT calculations can predict the energetically most favorable conformation by comparing the energies of different rotational isomers (rotamers).

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Based on DFT Calculations of Related Molecules)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-CHO | 1.21 | - | - |

| C-NO₂ | 1.48 | - | - |

| C-I | 2.10 | - | - |

| O-C-H (aldehyde) | - | 120.5 | - |

| C-C-N (nitro) | - | 118.9 | - |

| C-C-C-O (aldehyde torsion) | - | - | ~30-40 |

| C-C-N-O (nitro torsion) | - | - | ~20-30 |

Note: The values in this table are illustrative and based on general principles and data for analogous molecules. Actual values would require specific DFT calculations for this compound.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamentally linked to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO signifies its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the presence of the strongly electron-withdrawing nitro group is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzaldehyde (B42025). The iodine atom, being a halogen, can exhibit both inductive electron-withdrawing and resonance electron-donating effects, though the former typically dominates.

DFT calculations can provide detailed information about the energies of the HOMO and LUMO, as well as their spatial distribution. In this compound, the HOMO is likely to be localized on the benzene ring and the iodine atom, while the LUMO is expected to be predominantly centered on the nitrobenzaldehyde moiety, particularly the nitro group and the carbonyl carbon of the aldehyde. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to undergo electronic transitions and participate in chemical reactions. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.0 |

| HOMO-LUMO Gap | 4.5 |

Note: These are representative energy values. Actual energies would be determined through specific DFT calculations.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations can predict the vibrational frequencies and their corresponding intensities with a high degree of accuracy. researchgate.net By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

This theoretical spectrum is invaluable for interpreting experimental IR and Raman spectra. The calculations allow for the assignment of specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, the symmetric and asymmetric stretching of the NO₂ group, the C-I stretching, and various aromatic C-H and C-C stretching and bending modes. Comparing the calculated and experimental spectra can also serve to validate the accuracy of the computed geometry. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.netbhu.ac.in It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the electrophilic and nucleophilic regions of the molecule.

In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, signify a deficiency of electrons and are prone to nucleophilic attack.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the HOMO and LUMO obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These indices provide a quantitative basis for predicting the molecule's chemical behavior.

Key reactivity indices include:

Ionization Potential (I): Approximated as -E(HOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -E(LUMO), it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Given by (I - A) / 2, it indicates the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η), it signifies the ease of electron transfer.

Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the electrophilic character of the molecule.

For this compound, the presence of the strong electron-withdrawing groups would likely result in a high electronegativity and a significant electrophilicity index, suggesting its susceptibility to nucleophilic attack.

Molecular Dynamics Simulations (Potential for complex systems involving the compound)

While DFT calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations offer a means to study the behavior of molecules in a more realistic environment, such as in solution or interacting with a biological macromolecule. nih.gov MD simulations model the movement of atoms and molecules over time based on a force field that describes the inter- and intramolecular interactions.

For this compound, MD simulations could be employed to:

Investigate its solvation dynamics in different solvents.

Study its binding and interaction with a protein active site, for instance, if it were being investigated as an enzyme inhibitor.

Explore its aggregation behavior at higher concentrations.

MD simulations can provide insights into the dynamic processes that are not accessible through static DFT calculations, offering a more complete picture of the molecule's behavior in complex systems.

In Silico Predictions of Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these effects. By calculating various molecular properties, we can predict the most likely sites for nucleophilic and electrophilic attack, estimate the energies of frontier molecular orbitals (HOMO and LUMO) to gauge kinetic stability, and map the molecular electrostatic potential (MEP) to visualize charge distribution.

Detailed Research Findings

While specific computational studies exclusively focused on this compound are not extensively available in the public literature, a wealth of research on structurally similar compounds, such as 2-nitrobenzaldehyde (B1664092) and other substituted nitroaromatics, provides a robust basis for prediction. Studies on 2-nitrobenzaldehyde have confirmed through both experimental and theoretical means that the nitro group is twisted with respect to the phenyl ring, a feature that directly impacts its reactivity. This twisting is a consequence of the steric clash with the adjacent aldehyde group.

Furthermore, computational analyses of substituted benzaldehydes have established correlations between the electronic nature of substituents and the reactivity of the aldehyde group. For instance, electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

In silico models can predict the outcomes of various reactions. For example, in nucleophilic aromatic substitution reactions, the positions activated by the strongly electron-withdrawing nitro group would be the primary targets. The iodine atom, being a good leaving group, could also participate in such reactions under specific conditions.

Reactivity Descriptors

Global reactivity descriptors, calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the molecule's stability and reactivity.

| Descriptor | Formula | Predicted Significance for this compound |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. The presence of multiple electron-withdrawing groups is expected to lower the LUMO energy significantly. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A low value of hardness indicates high reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Indicates the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | A high value suggests a strong electrophilic character, making the molecule a good electron acceptor. |

Molecular Electrostatic Potential (MEP)

The MEP surface is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP would likely show:

Negative Potential (Red/Yellow): Concentrated on the oxygen atoms of the nitro and aldehyde groups, indicating these are the most likely sites for electrophilic attack.

Positive Potential (Blue): Expected around the hydrogen atom of the aldehyde group and on the aromatic ring carbons, particularly those ortho and para to the nitro group, highlighting them as potential sites for nucleophilic attack. The carbonyl carbon of the aldehyde group would also exhibit a significant positive potential.

Predicted Selectivity in Reactions

The combination of electronic and steric factors in this compound leads to predictable selectivity in various transformations.

| Reaction Type | Predicted Regioselectivity | Rationale |

| Nucleophilic Addition to Carbonyl | High | The electron-withdrawing nitro and iodo groups enhance the electrophilicity of the aldehyde's carbonyl carbon. |

| Electrophilic Aromatic Substitution | Low reactivity; meta-directing | The nitro and aldehyde groups are strong deactivators and meta-directors. The iodine is a weak ortho-, para-director but also a deactivator. The overall effect would be strong deactivation with complex directing influences. |

| Nucleophilic Aromatic Substitution | Favorable at the carbon bearing the iodine | The iodine is a good leaving group, and its position is activated by the ortho-nitro group. |

The computational investigation of this compound, though inferred from related structures, provides a clear framework for understanding its chemical behavior. The interplay of the iodo, nitro, and aldehyde substituents creates a unique electronic and steric environment that dictates its reactivity and selectivity in a predictable manner, which can be harnessed for synthetic applications.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

While 5-Iodo-2-nitrobenzaldehyde is commercially available, the development of novel, efficient, and environmentally benign synthetic routes remains a key research focus. Current methodologies often rely on multi-step processes that may involve harsh conditions or generate significant waste. A plausible and efficient future approach involves the direct nitration of 3-iodobenzaldehyde. This method leverages the principles of electrophilic aromatic substitution, where the directing effects of the existing substituents guide the incoming nitro group. The aldehyde group is a meta-director, while the iodo group is an ortho-, para-director. The convergence of these directing effects at the C2 position makes this a promising route for selective synthesis.

Future research will likely focus on optimizing this transformation using milder nitrating agents and catalysts to improve yield, selectivity, and reduce the environmental impact, moving away from traditional mixed acid (HNO₃/H₂SO₄) conditions. psu.edu

Table 1: Plausible Synthetic Route for this compound

| Starting Material | Reagent/Conditions | Product | Key Advantages |

| 3-Iodobenzaldehyde | Nitrating Agent (e.g., HNO₃ in Acetic Anhydride) | This compound | High regioselectivity, potential for milder conditions. |

Exploration of New Catalytic Systems for Functionalization

The carbon-iodine bond in this compound is a prime site for modification via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of chemical moieties, dramatically increasing molecular complexity. While palladium-based catalysts are standard for such transformations, future trends point towards the exploration of more sustainable and cost-effective catalytic systems using first-row transition metals like cobalt or nickel, as well as the development of highly efficient N-heterocyclic carbene (NHC) ligands. rsc.orgresearchgate.net

The functionalization of this compound can be achieved through several key catalytic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for creating diverse molecular libraries from a single, versatile starting material.

Table 2: Prospective Catalytic Functionalization of this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Resulting Structure |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C (Aryl/Vinyl) | 5-Aryl-2-nitrobenzaldehyde |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) | 5-Alkynyl-2-nitrobenzaldehyde |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃) | C-C (Alkenyl) | 5-Alkenyl-2-nitrobenzaldehyde |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP) | C-N | 5-(Amino)-2-nitrobenzaldehyde |

Advanced Applications in Medicinal Chemistry (Focus on synthesis, not biological testing)

In medicinal chemistry, this compound serves as a versatile scaffold for the synthesis of complex heterocyclic compounds, which form the core of many therapeutic agents. chem-soc.sinih.gov The aldehyde group is a reactive handle for condensation and cyclization reactions, while the nitro and iodo groups offer pathways for further diversification.

A key synthetic strategy involves the initial reaction of the aldehyde. For instance, condensation with a hydrazine (B178648) derivative can yield a hydrazone. Subsequent reduction of the nitro group to an amine sets the stage for an intramolecular cyclization, a powerful method for constructing nitrogen-containing heterocyclic rings like indazoles or cinnolines. The iodo group can be retained as a site for late-stage functionalization via cross-coupling, allowing for the synthesis and optimization of bioactive compounds. nih.gov This approach enables the systematic modification of a lead compound's structure to fine-tune its properties. The synthesis of five-membered heterocycles, such as oxazoles and isoxazoles, using hypervalent iodine reagents also represents a significant area of application. chim.itnih.gov

Integration into Supramolecular Chemistry and Crystal Engineering

The combination of a nitro group and an iodine atom on the same aromatic ring makes this compound a molecule of great interest for supramolecular chemistry and crystal engineering. youtube.com The foundation of this interest lies in a specific, directional non-covalent interaction known as halogen bonding. nih.gov

In this interaction, the iodine atom acts as a halogen bond donor. Due to the electron-withdrawing nature of its substituent, a region of positive electrostatic potential, known as a σ-hole, forms on the iodine atom opposite the C-I covalent bond. nih.gov This electron-deficient region can interact favorably with an electron-rich Lewis base, such as the oxygen atoms of the nitro group on an adjacent molecule, which act as halogen bond acceptors. This I···O interaction is a powerful and directional "supramolecular synthon" that can be used to guide the self-assembly of molecules into predictable, ordered, three-dimensional structures. nih.gov By controlling these interactions, researchers can engineer molecular crystals with desired physical properties, such as non-linear optical activity. acs.org

Computational Design and Prediction of Novel Derivatives

Computational chemistry provides an indispensable toolkit for accelerating research into this compound and its derivatives. researchgate.net Using methods like Density Functional Theory (DFT), researchers can model the molecule's properties with high accuracy before engaging in laboratory synthesis. nih.gov

Key applications of computational studies include:

Analysis of Halogen Bonding: Computational models can map the molecular electrostatic potential (MEP) surface of this compound, visualizing the size and magnitude of the σ-hole on the iodine atom. This allows for the prediction of the strength and directionality of potential halogen bonds. nih.govmdpi.com

Reaction Prediction: Theoretical calculations can help predict the reactivity of the molecule in various transformations, such as its susceptibility to nucleophilic attack or its efficiency in cross-coupling reactions.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-Iodo-2-nitrobenzaldehyde, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves electrophilic iodination of 2-nitrobenzaldehyde derivatives under controlled conditions. A detailed experimental protocol must include reagent stoichiometry, reaction temperature, solvent system, and purification steps (e.g., recrystallization or column chromatography). To ensure reproducibility, follow guidelines for documenting procedures, such as specifying catalyst loading, reaction time, and intermediate characterization (e.g., TLC or HPLC monitoring) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns. For example, the aldehyde proton (~10 ppm) and nitro/iodo group deshielding effects should be prominent.

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups.

- Melting Point Analysis : Compare observed values with literature to assess purity (e.g., deviations >2°C suggest impurities) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.

Data must be cross-validated with reference spectra and reported with error margins .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.

- Storage : Store in amber glass vials at 2–8°C under inert atmosphere to prevent photodegradation and oxidation.

Refer to Safety Data Sheets (SDS) for toxicity data and emergency procedures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., iodine equivalents, reaction time, temperature). For example, increasing temperature from 25°C to 50°C may accelerate iodination but risk side reactions.

- Catalyst Screening : Evaluate Lewis acids (e.g., FeCl₃) or phase-transfer catalysts for regioselectivity.

- In-Situ Monitoring : Employ UV-Vis or Raman spectroscopy to track reaction progress.

Statistical tools (e.g., ANOVA) should quantify significance of each parameter .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Hypothesis Testing : Rule out impurities via HPLC or GC-MS. If purity is confirmed, consider dynamic effects (e.g., rotational isomerism) or crystal packing artifacts.

- Advanced Techniques : Use 2D NMR (COSY, NOESY) to assign overlapping signals. Single-crystal X-ray diffraction can resolve structural ambiguities.

- Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values .

Document all hypotheses and validation steps systematically .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.

- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions.

- Validation : Cross-check computed vibrational spectra (IR) and NMR shifts with experimental data. Use NIST reference data for benchmarking .

Q. How does this compound behave under varying pH and thermal conditions, and how can stability be assessed?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.

- pH-Dependent Studies : Dissolve in buffers (pH 1–13) and monitor aldehyde oxidation or nitro group reduction using UV-Vis kinetics.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify degradation products with GC-MS.

Statistical models (e.g., Arrhenius plots) predict shelf-life under standard conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.